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Compound of Interest

Compound Name: MT-7716 free base

Cat. No.: B1677558 Get Quote

This guide provides a detailed comparison of the pharmacological effects of MT-7716, a

selective Nociceeptin/Orphanin FQ (NOP) receptor agonist, with findings from genetic models

targeting the NOP receptor. The objective is to offer researchers, scientists, and drug

development professionals a comprehensive cross-validation of MT-7716's mechanism and its

potential as a therapeutic agent for alcoholism.

Introduction to MT-7716 and the NOP Receptor
System
MT-7716 is a novel, potent, and selective nonpeptidergic agonist for the NOP receptor, also

known as the Orphanin FQ receptor (ORL1).[1][2] This receptor and its endogenous ligand,

Nociceptin/Orphanin FQ (N/OFQ), are implicated in a variety of physiological processes,

including pain perception, mood, and reward. Notably, the N/OFQ-NOP system has emerged

as a promising target for the treatment of alcohol use disorder. MT-7716 has been shown to be

a full agonist at the NOP receptor, with an efficacy similar to that of the endogenous N/OFQ

peptide.[1][2] Preclinical studies have demonstrated its ability to reduce alcohol intake and

seeking behaviors in animal models.[3][4][5]

Comparative Analysis of MT-7716 and Genetic
Models on Alcohol Consumption
A critical aspect of validating a pharmacological agent's mechanism of action is to compare its

effects with those observed in genetic models where the target receptor is manipulated. The
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following table summarizes the key findings on alcohol consumption from studies using MT-

7716, other NOP receptor modulators, and NOP receptor knockout (KO) mice.

Model
Compound/Genetic

Modification

Effect on Alcohol

Consumption
Supporting Evidence

Pharmacological

(Wild-Type Rats)

MT-7716 (NOP

Agonist)

Reduces voluntary

alcohol intake and

prevents stress-

induced reinstatement

of alcohol seeking.[3]

[4][5]

Dose-dependent

reduction in alcohol

self-administration in

alcohol-preferring rats.

[5]

Pharmacological

(Wild-Type Mice)
AT-202 (NOP Agonist)

No significant effect

on binge-like alcohol

drinking.[6][7]

Did not alter alcohol

intake in the "drinking

in the dark" model.[6]

[7]

Pharmacological

(Wild-Type Mice)

SB-612111 (NOP

Antagonist)

Decreases binge-like

alcohol drinking.[6][7]

Effective at reducing

alcohol intake in the

"drinking in the dark"

model.[6][7]

Genetic (NOP

Receptor KO Mice)

Genetic Deletion of

NOP Receptor

Consume less alcohol

compared to wild-type

mice.[6][7]

Showed attenuated

alcohol drinking in the

"drinking in the dark"

paradigm.[6][7]

Key Insights:

The data reveals a complex role for the NOP receptor in regulating alcohol consumption. While

the NOP agonist MT-7716 reduces alcohol intake in rats, another NOP agonist, AT-202, had no

effect on binge drinking in mice. Interestingly, both genetic deletion of the NOP receptor and

pharmacological blockade with an antagonist (SB-612111) lead to a reduction in alcohol

consumption.[6][7] This suggests that both sustained activation (with specific agonists like MT-

7716) and complete lack of NOP receptor signaling can result in a similar behavioral outcome,

highlighting the intricate nature of this system's modulatory role in alcohol-related behaviors.
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Mechanistic Cross-Validation: GABAergic
Transmission in the Central Amygdala
The central nucleus of the amygdala (CeA) is a key brain region involved in alcohol

dependence and withdrawal. MT-7716 is proposed to exert its effects by modulating

GABAergic neurotransmission within this area.

Pharmacological Findings with MT-7716:

Studies using brain slice electrophysiology have shown that MT-7716 decreases GABA release

in the CeA.[1][2] This is evidenced by a reduction in the amplitude of evoked GABA-A receptor-

mediated inhibitory postsynaptic potentials (IPSPs) and an increase in the paired-pulse

facilitation (PPF) ratio, which is indicative of a presynaptic site of action. Furthermore, MT-7716

prevents the ethanol-induced increase in GABA release in the CeA.[1][2]

Endogenous Ligand and Genetic Model Insights:

Consistent with the pharmacological data for MT-7716, the endogenous NOP ligand, N/OFQ,

also presynaptically decreases GABAergic transmission in the CeA and blocks the ethanol-

induced enhancement of GABA release.[8] This provides strong support for the proposed

mechanism of action of MT-7716.

While direct electrophysiological studies on GABAergic transmission in the CeA of NOP

receptor knockout mice are not readily available in the reviewed literature, the behavioral

phenotype of reduced alcohol consumption in these animals is consistent with a critical role for

the NOP system in this brain region.

Signaling Pathway of MT-7716 in the Central Amygdala
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Caption: Signaling pathway of MT-7716 at a presynaptic GABAergic terminal in the CeA.

Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to facilitate

replication and further investigation.

In Vivo Alcohol Consumption Studies
Animals: Male Wistar rats, Marchigian Sardinian alcohol-preferring (msP) rats, or C57BL/6J

mice were used. Animals were typically single-housed with ad libitum access to food and

water, unless otherwise specified.

Two-Bottle Choice Paradigm: Rats were given continuous access to two bottles, one

containing water and the other a 10% ethanol solution. Fluid intake from each bottle was

measured daily to determine alcohol preference and total consumption.

Drinking in the Dark (DID) Paradigm: Mice were given access to a single bottle of 20%

ethanol for 2-4 hours, starting 3 hours into the dark cycle. This model is used to assess
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binge-like drinking behavior.

Drug Administration: MT-7716, AT-202, and SB-612111 were typically administered via

intraperitoneal (i.p.) or oral (p.o.) routes at various doses prior to the alcohol access period.

In Vitro Electrophysiology in Central Amygdala Slices
Slice Preparation: Coronal brain slices (approximately 300 µm thick) containing the CeA

were prepared from rats. Slices were maintained in artificial cerebrospinal fluid (aCSF)

saturated with 95% O2 and 5% CO2.

Whole-Cell Patch-Clamp Recordings: Whole-cell voltage-clamp recordings were performed

on neurons in the CeA. Patch pipettes were filled with an internal solution containing cesium

to block potassium channels and isolate GABAergic currents.

Stimulation and Recording: A stimulating electrode was placed within the CeA to evoke

inhibitory postsynaptic potentials (IPSPs). The paired-pulse ratio was calculated by delivering

two stimuli in close succession. Miniature IPSCs (mIPSCs) were recorded in the presence of

tetrodotoxin (TTX) to block action potentials.

Drug Application: MT-7716 and other pharmacological agents were bath-applied to the slices

at known concentrations.

Experimental Workflow for Electrophysiology
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Start

Anesthetize and decapitate rat

End

Rapidly remove brain

Prepare coronal CeA slices (300 µm) in ice-cold aCSF

Incubate slices in oxygenated aCSF at 32-34°C

Transfer slice to recording chamber with continuous aCSF perfusion

Obtain whole-cell patch-clamp recording from CeA neuron

Record baseline evoked IPSPs, PPF, and mIPSCs

Bath-apply MT-7716

Record IPSPs, PPF, and mIPSCs in the presence of MT-7716

Washout MT-7716 with aCSF

Record during washout period

Analyze changes in synaptic parameters
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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